molecular formula C22H24N2O3 B2923126 4-benzoyl-1-(3-(dimethylamino)propyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one CAS No. 378767-55-6

4-benzoyl-1-(3-(dimethylamino)propyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one

Cat. No.: B2923126
CAS No.: 378767-55-6
M. Wt: 364.445
InChI Key: CBIHDZNPQKMWLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound belongs to the pyrrolone class, characterized by a central five-membered lactam ring substituted with a benzoyl group at position 4, a hydroxy group at position 3, a phenyl group at position 5, and a 3-(dimethylamino)propyl chain at position 1. Its molecular formula is C₂₃H₂₅N₂O₃, with a molecular weight of 377.46 g/mol. The dimethylamino group enhances solubility in polar solvents, while the benzoyl and phenyl groups contribute to lipophilicity, influencing its pharmacokinetic profile .

Properties

IUPAC Name

(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy(phenyl)methylidene]-5-phenylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-23(2)14-9-15-24-19(16-10-5-3-6-11-16)18(21(26)22(24)27)20(25)17-12-7-4-8-13-17/h3-8,10-13,19,25H,9,14-15H2,1-2H3/b20-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSBKCAYIHXSLTG-CZIZESTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCCN1C(/C(=C(/C2=CC=CC=C2)\O)/C(=O)C1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-benzoyl-1-(3-(dimethylamino)propyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one is a compound belonging to the class of pyrrol derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H23N3O5C_{22}H_{23}N_3O_5 with a molecular weight of approximately 409.44 g/mol. The compound features a pyrrol backbone substituted with a benzoyl group and a dimethylamino propyl chain, which contributes to its biological activity.

Recent studies have highlighted several mechanisms through which this compound exerts its biological effects:

  • FPR1 Antagonism : The compound has been identified as a competitive antagonist of the formyl peptide receptor 1 (FPR1). It inhibits intracellular calcium mobilization induced by N-formylmethionyl-leucyl-phenylalanine (fMLF) in neutrophils, thereby affecting chemotaxis and adhesion processes critical in inflammation .
  • Inhibition of Protein Interactions : Molecular docking studies suggest that the compound interacts with specific residues in target proteins, influencing their activity. For instance, it blocks the interaction between annexin A2 and S100A10, which is relevant in various cellular processes including inflammation and cancer progression .

Biological Activities

The biological activities associated with this compound include:

  • Anti-inflammatory Effects : The compound's ability to inhibit FPR1 suggests potential applications in managing inflammatory diseases. By blocking fMLF-induced signaling pathways, it may reduce neutrophil activation and migration to sites of inflammation.
  • Anticancer Potential : Some analogs of pyrrol derivatives have shown cytotoxic effects against various cancer cell lines. While specific data on this compound's anticancer activity is limited, its structural similarities to known anticancer agents warrant further investigation .

Research Findings and Case Studies

A series of studies have been conducted to evaluate the biological activity of related compounds, providing insights into the potential effects of this compound:

Study Findings
Study 1Identified as a potent FPR1 antagonist; inhibited neutrophil Ca²⁺ flux and chemotaxis .
Study 2Showed significant binding interactions with S100A10; suggested implications in cancer biology .
Study 3Similar analogs demonstrated cytotoxicity against A431 and Jurkat cells, indicating potential therapeutic uses .

Comparison with Similar Compounds

Key Structural Differences

The following table summarizes structural variations among the target compound and two analogues from the evidence:

Compound Name Substituent at Position 4 Substituent at Position 5 Substituent at Position 1 Molecular Weight (g/mol)
4-Benzoyl-1-(3-(dimethylamino)propyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one (Target) Benzoyl Phenyl 3-(Dimethylamino)propyl 377.46
4-Benzoyl-5-[4-(dimethylamino)phenyl]-1-[3-(morpholin-4-yl)propyl]-... () Benzoyl 4-(Dimethylamino)phenyl 3-(Morpholin-4-yl)propyl ~438.52*
4-(4-Chlorobenzoyl)-5-(4-methoxyphenyl)-1-(3-(dimethylamino)propyl)-... () 4-Chlorobenzoyl 4-Methoxyphenyl 3-(Dimethylamino)propyl 428.909

*Estimated based on molecular formula C₂₉H₃₃N₃O₄.

Impact of Substituents on Physicochemical Properties

The benzoyl group in the target compound and ’s analogue provides moderate lipophilicity, balancing membrane permeability and aqueous solubility.

Position 5 Modifications: The 4-methoxyphenyl group () enhances electron-donating capacity and steric bulk, which may alter binding affinity to biological targets compared to the simple phenyl group in the target compound.

Position 1 Modifications: The 3-(morpholin-4-yl)propyl chain () replaces the dimethylamino group with a morpholine ring, introducing a secondary amine and oxygen atom. This increases hydrogen-bonding capacity and polar surface area, likely enhancing solubility in aqueous media but reducing passive diffusion . The 3-(dimethylamino)propyl chain (Target and ) offers a balance of basicity and lipophilicity, favoring interactions with cationic binding pockets in enzymes or receptors.

Pharmacological and Biochemical Implications

Binding Affinity and Selectivity

  • The target compound’s dimethylaminopropyl chain may favor interactions with amine-binding regions in targets like serotonin or dopamine receptors, as seen in related pyrrolone derivatives.
  • The morpholinylpropyl chain in ’s compound could shift selectivity toward targets requiring polar interactions, such as kinases or GPCRs with extracellular hydrophilic domains .
  • The 4-chlorobenzoyl and 4-methoxyphenyl groups in ’s compound may enhance binding to hydrophobic pockets, as observed in COX-2 inhibitors or antifungal agents .

Metabolic Stability

  • The chloro substituent in ’s compound likely reduces oxidative metabolism at the benzoyl ring, extending half-life compared to the target compound.

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